molecular formula C9H5F5O B13409350 3-(Pentafluorophenyl)propanal CAS No. 82208-42-2

3-(Pentafluorophenyl)propanal

Cat. No.: B13409350
CAS No.: 82208-42-2
M. Wt: 224.13 g/mol
InChI Key: MWGBJPJOEPVDDN-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propanal is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanal moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)propanal typically involves the ethylenation of aldehydes. One common method includes the reaction of aldehydes with Meldrum’s acid through a Knoevenagel condensation, followed by reduction with sodium borohydride and subsequent hydrolysis and decarboxylation to generate the corresponding 3-propanoic acid derivatives. These derivatives are then reduced to give 3-propanol derivatives, which are readily oxidized to target 3-propanal derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to replace the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-(Pentafluorophenyl)propanoic acid.

    Reduction: 3-(Pentafluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pentafluorophenyl)propanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenyl)propanal involves its reactivity with various molecular targets. The pentafluorophenyl group enhances the electrophilicity of the aldehyde, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)propanal
  • 3-(Pentafluorophenyl)propanol
  • 3-(Pentafluorophenyl)propanoic acid

Uniqueness

3-(Pentafluorophenyl)propanal is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and various applications.

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBJPJOEPVDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608270
Record name 3-(Pentafluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82208-42-2
Record name 3-(Pentafluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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